molecular formula C11H17NO B1210311 4-(3-Methylbutoxy)aniline CAS No. 5198-05-0

4-(3-Methylbutoxy)aniline

Cat. No. B1210311
CAS RN: 5198-05-0
M. Wt: 179.26 g/mol
InChI Key: LXWFHMREWLOKLM-UHFFFAOYSA-N
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Description

4-(3-Methylbutoxy)aniline, also known as Enamine, is an organic compound with the CAS Number: 5198-05-0 . It is a substituted aniline and an aromatic ether . The molecular weight of this compound is 179.26 .


Molecular Structure Analysis

The molecular formula of 4-(3-Methylbutoxy)aniline is C11H17NO . The InChI code of the compound is 1S/C11H17NO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 .


Physical And Chemical Properties Analysis

4-(3-Methylbutoxy)aniline is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 287.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 55.7±0.3 cm3 .

Scientific Research Applications

Anilines are commonly used in the synthesis of a variety of chemical compounds, including dyes, drugs, and polymers . They can be synthesized through several methods, such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed amination . The outcomes of these reactions can vary greatly depending on the specific aniline derivative and reaction conditions used .

  • Rubber Industry

    • Anilines are used in the rubber industry for the processing of rubber chemicals and products such as car tyres, balloons, gloves, etc .
  • Dyeing Agent

    • Anilines serve as a dyeing agent in the manufacture of clothes such as jeans .
  • Pharmaceutical Industry

    • Anilines are employed in the production of drugs like paracetamol, Tylenol, and acetaminophen .
  • Agriculture

    • Anilines are used as pesticides and fungicides in the agricultural industry .
  • Plastics Industry

    • Anilines are used in the manufacture of polyurethane, which is in turn used in the making of plastics .
  • Methylenedianiline Production

    • Most aniline is consumed in the production of methylenedianiline, a precursor to polyurethanes .
  • Antioxidants

    • Aniline derivatives such as phenylenediamines and diphenylamine are used as antioxidants .
  • Rocket Fuel

    • Anilines have been used in the development of rocket fuel .
  • Toxicology and Testing

    • Anilines are often used in toxicology studies and testing due to their potential health effects .
  • Chemical Synthesis

    • Anilines are used in the synthesis of a variety of chemical compounds, including dyes, drugs, and polymers .

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWFHMREWLOKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199940
Record name Aniline, p-(isopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylbutoxy)aniline

CAS RN

5198-05-0
Record name 4-(3-Methylbutoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5198-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p-(isopentyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005198050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, p-(isopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5% Palladium on charcoal (100 mg) was added in one portion to a stirred solution of 1-[(3-methylbutyl)oxy]4-nitrobenzene (intermediate 4, 2.00 g, 9.56 mmol) in ethyl acetate (40 mL) at room temperature under a nitrogen atmosphere. The nitrogen was replaced with hydrogen and stirring was continued for 4 h. The hydrogen was replaced with nitrogen then the crude reaction mixture was filtered through a plug of celite. The solute was evaporated to dryness to give the title compound as a colourless oil (1.71 g, 100%) which was used without purification. LC/MS: 2.29 min; z/e 180, calcd (M+1) 180. 1H NMR (400 MHz; CDCl3): 0.95 (6H), 1.65 (2H), 1.85 (1H), 3.10 (2H), 3.90 (2H), 6.65 (2H), 6.75 (2H).
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Bhowruth, AK Brown, RC Reynolds… - Bioorganic & medicinal …, 2006 - Elsevier
Symmetrical and unsymmetrical analogues of the antimycobacterial agent isoxyl-have been synthesized and tested against Mycobacterium tuberculosis H37Rv and Mycobacterium …
Number of citations: 56 www.sciencedirect.com
J Fujimoto, R Okamoto, N Noguchi… - Journal of Medicinal …, 2017 - ACS Publications
The discovery and optimization of Δ-5 desaturase (D5D) inhibitors are described. Investigation of the 1,3-oxazolidin-2-one scaffold was inspired by a pharmacophore model constructed …
Number of citations: 20 pubs.acs.org
K Nowak, P Suryło - Wiadomości Chemiczne, 2006 - infona.pl
Leprosy is a chronic infectious disease, that is caused by a bacillus of Mycobacterium leprae. It was considered to be an incurable disease for ages. Nowadays leprosy is a vanishing …
Number of citations: 3 www.infona.pl

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